Isovaleryl-DL-carnitine-d3 (chloride)

Beschreibung

BenchChem offers high-quality Isovaleryl-DL-carnitine-d3 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isovaleryl-DL-carnitine-d3 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

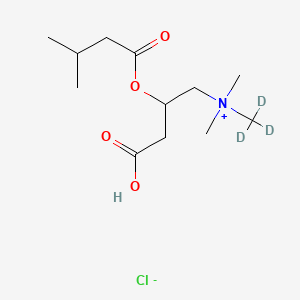

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C12H24ClNO4 |

|---|---|

Molekulargewicht |

284.79 g/mol |

IUPAC-Name |

[3-carboxy-2-(3-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/i3D3; |

InChI-Schlüssel |

HWDFIOSIRGUUSM-FJCVKDQNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CC(C)C.[Cl-] |

Kanonische SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Herkunft des Produkts |

United States |

Overview of Acylcarnitines and Their Metabolic Significance in Research Contexts

Acylcarnitines are a class of molecules formed when a fatty acid is attached to a carnitine molecule. nih.govnih.gov They are central to cellular energy metabolism, acting as essential couriers that transport long-chain fatty acids from the cell's cytoplasm into the mitochondria. nih.govyoutube.comyoutube.com This transport, facilitated by the carnitine shuttle system, is a prerequisite for the breakdown of fatty acids through a process called β-oxidation to generate ATP, the primary energy currency of the cell. youtube.comyoutube.com

Beyond their fundamental role in energy production, acylcarnitines are also involved in modulating metabolic pathways and detoxifying the cell by binding to excess acyl groups that can be toxic if they accumulate. nih.gov Because of their central role, the levels and composition of acylcarnitines in biological fluids like blood and urine serve as critical biomarkers for metabolic health. nih.gov

In a research context, the analysis of acylcarnitine profiles is a cornerstone of metabolomics, particularly in the diagnosis and study of inborn errors of metabolism (IEMs). nih.govnih.gov Conditions such as fatty acid oxidation disorders (FAODs) are characterized by specific patterns of acylcarnitine accumulation due to enzymatic defects in the metabolic pathway. nih.govresearchgate.net This makes acylcarnitine profiling, often performed using tandem mass spectrometry, an essential tool for newborn screening programs and for investigating the pathophysiology of a wide range of metabolic diseases, including diabetes, heart failure, and cancer. nih.govresearchgate.net

Principles and Applications of Stable Isotope Labeling in Biomedical Research

Stable isotope labeling (SIL) is a powerful technique that involves the incorporation of non-radioactive "heavy" isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comnih.gov The principle behind SIL is that the labeled molecule is chemically and biologically identical to its natural counterpart but is distinguishable by its higher mass due to the presence of extra neutrons. nih.gov This mass difference is readily detectable by analytical instruments, primarily mass spectrometers.

The applications of SIL in biomedical research are extensive and transformative:

Quantitative Analysis: One of the most critical applications is in isotope dilution mass spectrometry (IDMS). isolife.nl Here, a known quantity of a stable isotope-labeled version of the analyte is added to a sample as an internal standard. Because the labeled standard behaves identically to the unlabeled analyte during sample preparation, extraction, and analysis, it can be used to correct for any sample loss or variability. isolife.nlacanthusresearch.com This allows for highly accurate and precise quantification of the target molecule, even in complex biological matrices. clearsynth.com

Metabolite Identification: SIL aids in the structural elucidation of unknown metabolites. By comparing the mass spectra of labeled and unlabeled samples, researchers can determine the elemental composition of a molecule with greater confidence. researchgate.net

Metabolic Flux Analysis: By introducing a labeled substrate into a biological system, researchers can trace the path of the isotope as it is incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathway activity and flux, offering insights that cannot be obtained from static measurements alone.

Rationale for the Development and Utilization of Isovaleryl Dl Carnitine D3 Chloride As a Research Tool

The development of Isovaleryl-DL-carnitine-d3 (chloride) is a direct response to a specific need in metabolic research and clinical diagnostics. Isovalerylcarnitine (B1198194) is a key biomarker for isovaleric acidemia, an inherited metabolic disorder caused by the deficiency of the enzyme isovaleryl-CoA dehydrogenase. glpbio.comnih.gov This deficiency leads to the buildup of isovaleryl-CoA, which is then converted to isovalerylcarnitine. nih.gov

The rationale for creating the deuterated (-d3) version of this molecule is rooted in the need for precise quantification. Isovaleryl-DL-carnitine-d3 (chloride) is designed specifically for use as an internal standard in mass spectrometry-based assays (GC-MS or LC-MS/MS) to measure levels of endogenous isovalerylcarnitine. glpbio.combiomol.comcaymanchem.com

By adding a known amount of the d3-labeled standard to a patient sample (e.g., a dried blood spot from a newborn), analysts can determine the exact concentration of the disease biomarker with high accuracy. The d3-standard co-elutes with the natural compound during chromatography and experiences the same ionization effects in the mass spectrometer, but it is detected at a slightly higher mass-to-charge ratio. researchgate.net This allows the instrument to distinguish between the standard and the analyte, correcting for any experimental variations and providing a reliable quantitative result crucial for diagnosing isovaleric acidemia and monitoring treatment efficacy. acanthusresearch.comclearsynth.com

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₁D₃ClNO₄ |

| Molecular Weight | 284.8 g/mol glpbio.com |

| Synonyms | CAR 5:0-d3, C5:0 Carnitine-d3, DL-Isovalerylcarnitine-d3 biomol.com |

| Primary Application | Internal standard for quantification of isovaleryl-carnitine by GC- or LC-MS glpbio.comcaymanchem.com |

| Associated Condition | Isovaleric Acidemia glpbio.combiomol.com |

Historical Context and Evolution of Deuterated Compounds in Metabolomics Studies

Methodological Approaches for Deuteration of Acylcarnitines

The synthesis of deuterated acylcarnitines relies on the introduction of deuterium atoms into the molecule, which can be achieved through several strategic approaches. The primary goal is to create a stable isotope-labeled analog with a specific mass shift, often 3, 6, or 9 daltons, for use as an internal standard in mass spectrometry. researchgate.net

A common and direct method involves using a deuterated acyl donor. For Isovaleryl-DL-carnitine-d3, this would typically involve a starting material like isovaleric acid where three hydrogen atoms have been replaced by deuterium (d3). This deuterated acyl precursor is then coupled with carnitine.

Chemical Synthetic Routes for Isovaleryl-DL-carnitine-d3 (chloride)

The most common synthetic route for acylcarnitines involves the esterification of carnitine with an activated form of the corresponding carboxylic acid. For Isovaleryl-DL-carnitine-d3 (chloride), the synthesis would logically proceed via the reaction of a deuterated isovaleryl precursor with DL-carnitine hydrochloride.

A general synthetic approach involves reacting L-carnitine hydrochloride with a mixture of the appropriate carboxylic acid and a slight molar excess of its corresponding acid chloride at an elevated temperature. sigmaaldrich.com Adapting this for the target molecule, the synthesis would commence with isovaleric acid-d3.

Step 1: Activation of Isovaleric Acid-d3 Isovaleric acid-d3 is first converted to a more reactive acylating agent, typically the acyl chloride. This is achieved by reacting isovaleric acid-d3 with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Esterification with DL-carnitine The resulting isovaleryl-d3 chloride is then reacted with DL-carnitine hydrochloride in a suitable solvent. The reaction can be performed in trifluoroacetic acid or by heating the components together. researchgate.netsigmaaldrich.com The hydroxyl group of carnitine attacks the electrophilic carbonyl carbon of the isovaleryl-d3 chloride, forming the ester linkage. The final product is the chloride salt of Isovaleryl-DL-carnitine-d3. Purification is often achieved through recrystallization or chromatographic techniques to ensure high purity. prepchem.com

Analytical Techniques for Verification of Deuterium Incorporation and Isotopic Purity

Following synthesis, it is imperative to verify the successful incorporation of deuterium atoms at the correct position and to assess the isotopic purity of the final product. This is typically accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

NMR spectroscopy is a powerful tool for confirming the structural identity and isotopic labeling of a molecule. nih.govmdpi.com For Isovaleryl-DL-carnitine-d3 (chloride), both ¹H (proton) and ²H (deuterium) NMR would be employed.

In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the protons on the deuterated methyl groups of the isovaleryl moiety would be significantly diminished or absent compared to the spectrum of the non-labeled compound. researchgate.net The remaining signals corresponding to the carnitine backbone would remain, confirming the rest of the structure is intact.

Conversely, the ²H NMR spectrum provides direct evidence of deuterium incorporation. It would show a signal at the chemical shift corresponding to the position of the deuterium atoms. The integration of this signal can be used to quantify the level of deuteration. sigmaaldrich.com

Table 1: Representative ¹H NMR Data for Acylcarnitine Backbone

| Signal Label | Assignment (Carnitine Moiety) | Representative Chemical Shift (δ) in D₂O (ppm) |

| A | N(CH₃)₃ | ~3.2 |

| B | -CH₂-N⁺ | ~3.4 |

| C | -CH(O)- | ~4.5 |

| D | -CH₂-COOH | ~2.5 |

Note: Chemical shifts are approximate and can vary based on solvent and pH. The key diagnostic feature for Isovaleryl-DL-carnitine-d3 would be the change in signals corresponding to the isovaleryl group.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula and assessing the isotopic enrichment and distribution of the synthesized compound. frontiersin.orgnih.gov HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated product and any residual non-deuterated starting material or other isotopic variants. nih.gov

The analysis of Isovaleryl-DL-carnitine-d3 (chloride) would involve determining its precise mass-to-charge ratio (m/z). The expected molecular weight of the d3-labeled compound will be approximately 3 daltons higher than its non-labeled counterpart. researchgate.net HRMS can measure this mass difference with high precision, confirming the successful incorporation of three deuterium atoms.

Furthermore, by analyzing the isotopic cluster of the molecular ion peak, the isotopic purity can be determined. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are measured to calculate the percentage of the desired d3-labeled compound. This ensures the reliability of the compound for use as an internal standard in quantitative analyses. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Isovaleryl-DL-carnitine-d3

| Compound | Theoretical m/z [M]⁺ | Observed m/z [M]⁺ | Isotopic Enrichment |

| Isovaleryl-DL-carnitine (d0) | 246.1700 | - | - |

| Isovaleryl-DL-carnitine-d3 (d3) | 249.1887 | Typically within 5 ppm | >98% (Typical Target) |

Note: The m/z value represents the molecular ion, not including the chloride counter-ion. Isotopic enrichment is a critical parameter for the quality of the standard.

Integration as an Internal Standard in Quantitative Mass Spectrometry Assays

Stable isotope-labeled compounds like Isovaleryl-DL-carnitine-d3 (chloride) are the gold standard for internal standardization in quantitative mass spectrometry. lumiprobe.comlumiprobe.com The incorporation of deuterium atoms results in a compound with a higher mass-to-charge ratio (m/z) than its unlabeled counterpart, allowing the mass spectrometer to distinguish between the internal standard and the target analyte. medchemexpress.com Since the isotope-labeled standard and the native analyte exhibit nearly identical physicochemical properties (e.g., ionization efficiency, and chromatographic retention time), any loss or variation during sample extraction, derivatization, or injection affects both compounds equally. This co-varying behavior allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which provides a more accurate and precise measure of the analyte's concentration than relying on the analyte's signal alone. researchgate.net This is particularly crucial in newborn screening for metabolic disorders like isovaleric acidemia, where precise measurement of isovalerylcarnitine (B1198194) is essential for diagnosis. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of acylcarnitines, including isovalerylcarnitine. nih.govrestek.com The development of LC-MS/MS methods utilizing Isovaleryl-DL-carnitine-d3 (chloride) involves several key steps. First, chromatographic conditions must be optimized to achieve separation of the target analyte from other compounds in the sample, especially isomers that have the same mass. waters.comnih.gov For instance, isovalerylcarnitine must be separated from its isomers like pivaloylcarnitine (B1222081), which can lead to false-positive results in newborn screening if not chromatographically resolved. nih.gov Reversed-phase chromatography is commonly employed, often with a gradient elution using mobile phases containing acetonitrile (B52724) and water with additives like formic acid to improve ionization. waters.complos.org

Sample preparation is another critical aspect. For acylcarnitine analysis from dried blood spots (DBS), a common sample type in newborn screening, a simple methanol (B129727) extraction containing the deuterated internal standards is often sufficient. nih.govmdpi.com In some methods, derivatization, such as butylation, is performed. This process converts the acylcarnitines to their butyl esters, which can enhance their ionization efficiency and improve the sensitivity of the assay. researchgate.netnih.gov

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. For quantification, multiple reaction monitoring (MRM) is used. waters.comnih.gov In this mode, a specific precursor ion of the analyte (and its internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For acylcarnitines, a common fragmentation pattern involves the loss of the acyl chain and the trimethylamine (B31210) group, resulting in a prominent product ion at m/z 85, which is often used for quantification. nih.govnih.gov The selection of specific precursor-to-product ion transitions for both the native analyte and its d3-labeled internal standard ensures high selectivity and sensitivity.

While LC-MS/MS is more common for acylcarnitine analysis due to the polar and non-volatile nature of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, though it typically requires derivatization to increase the volatility of the analytes. lumiprobe.comlumiprobe.com In the context of using Isovaleryl-DL-carnitine-d3 (chloride) as an internal standard, the analyte and the standard would undergo a derivatization process, for example, to form their methyl esters. nih.gov This would allow them to be volatilized and separated on a GC column before detection by the mass spectrometer.

One notable application where GC-MS is relevant is in the confirmation of ambiguous results from initial screens. For example, in a case of a suspected false positive for isovaleric acidemia, GC-MS analysis of methyl esters was used to differentiate pivaloylcarnitine from isovalerylcarnitine in a urine sample, confirming that the elevated signal was due to the isomeric pivaloylcarnitine. nih.gov In such applications, the deuterated internal standard would co-elute with the analyte of interest, providing a reliable reference for retention time and quantification.

When analyzing complex biological samples such as plasma, urine, or dried blood spots, matrix effects are a significant challenge in LC-MS/MS analysis. longdom.org Matrix effects refer to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the biological matrix. longdom.org This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy and reproducibility of the quantification. longdom.orgnih.gov

The use of a stable isotope-labeled internal standard like Isovaleryl-DL-carnitine-d3 (chloride) is the most effective strategy to mitigate matrix effects. mdpi.com Because the internal standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects is largely compensated for.

Studies have shown that matrix effects can vary depending on the biological sample type. For example, one study found that the peak area ratios of spiked acylcarnitines in plasma were between 110-120% compared to a pure solvent, while in liver samples, the ratios ranged from 85-122%. nih.gov This highlights the importance of using an appropriate internal standard in every sample to ensure accurate quantification across different biological matrices. In addition to using internal standards, thorough sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, can help to remove interfering matrix components before LC-MS/MS analysis. nih.gov

Method Validation Parameters Utilizing Isovaleryl-DL-carnitine-d3 (chloride)

For any quantitative analytical method to be considered reliable and fit for its intended purpose, it must undergo a rigorous validation process. The use of Isovaleryl-DL-carnitine-d3 (chloride) as an internal standard is integral to achieving the performance characteristics required for a validated method. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). globalresearchonline.netmdpi.com

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery. sarpublication.comnih.gov In methods for acylcarnitine analysis, accuracy is typically expected to be within ±15-25% of the nominal value. nih.gov For example, a validated method for low-concentration acylcarnitines in urine reported accuracy and precision to be excellent over three days. waters.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). sarpublication.comnih.gov Precision is evaluated at different levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For bioanalytical methods, the precision is generally required to be ≤15% RSD, except at the lower limit of quantitation where ≤20% is often acceptable. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sarpublication.comscirp.org It is determined by analyzing a series of calibration standards at different concentrations. The linearity is typically evaluated by plotting the response ratio (analyte/internal standard) against the concentration and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. nih.govscirp.org A validated method for acylcarnitines in urine demonstrated correlation coefficients between 0.988 and 0.999 for all analytes across their respective concentration ranges. waters.com

The table below summarizes typical performance data from a validated LC-MS/MS method for acylcarnitines, demonstrating the assessment of these parameters.

| Analyte | Concentration Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Linearity (r²) |

| Propionyl-L-carnitine (C3) | 7.5–100 | < ±15% | < 15% | > 0.99 |

| Butyryl-L-carnitine (C4) | 3–40 | < ±15% | < 15% | > 0.99 |

| Isovaleryl-L-carnitine (C5) | 3–40 | < ±15% | < 15% | > 0.99 |

| Hexanoyl-L-carnitine (C6) | 3–40 | < ±15% | < 15% | > 0.99 |

| Octanoyl-L-carnitine (C8) | 1.5–20 | < ±15% | < 15% | > 0.99 |

This table is a representation of typical validation data and may not reflect a single specific study.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. globalresearchonline.netsarpublication.com It is often determined by analyzing samples with known low concentrations and establishing the minimum level at which the analyte can be consistently distinguished from the background noise, for example, at a signal-to-noise ratio of 3:1. globalresearchonline.net

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. globalresearchonline.nettbzmed.ac.ir The LOQ is a critical parameter for assays used in clinical diagnostics, as it defines the lower boundary of the reportable range. It is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (e.g., within ±20% of the nominal value) and precision (e.g., ≤20% RSD). nih.gov A common approach is to use a signal-to-noise ratio of 10:1. globalresearchonline.netsarpublication.com

The table below illustrates how LOD and LOQ values might be presented for a validated analytical method.

| Parameter | Definition | Typical Method of Determination |

| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) of 3:1 |

| LOQ | Lowest concentration that can be reliably quantified with acceptable accuracy and precision. | Signal-to-Noise Ratio (S/N) of 10:1 or the lowest point on the validated calibration curve. |

For instance, in the validation of an HPLC method for L-carnitine, the LOD and LOQ were found to be 0.217 µg/mL and 1.103 µg/mL, respectively. sarpublication.com Another study determined the LOQ for L-carnitine to be 84.74 µg/mL with an accuracy of 97.27% and an RSD of 3.34%. nih.gov These values are crucial for ensuring that the analytical method is sensitive enough for its intended application, such as detecting pathologically relevant low levels of certain metabolites.

Stability and Recovery Studies in Research Matrices

The integrity of analytical data is fundamentally dependent on the stability of the analyte and the internal standard within the biological matrix from the point of collection to the moment of analysis. Furthermore, the efficiency of the extraction process, known as recovery, must be well-characterized to ensure accurate quantification. Isovaleryl-DL-carnitine-d3 (chloride) is instrumental in assessing these parameters for isovaleryl carnitine and other acylcarnitines in various research matrices such as plasma, urine, and tissue homogenates.

Research on the stability of acylcarnitines in biological samples has demonstrated that while some species are relatively stable, others can degrade over time, influenced by factors such as storage temperature and duration. nih.gov For instance, a study on the stability of metabolites in dried blood spots (DBS) revealed that while free carnitine (C0) levels tended to increase over a two-year period, many acylcarnitines showed a gradual decay. nih.gov However, several acylcarnitines, including C5 (isovaleryl carnitine), exhibited reasonable stability or decayed in a predictable, linear fashion, allowing for potential retrospective analysis. nih.gov The use of a stable, deuterated internal standard like Isovaleryl-DL-carnitine-d3 (chloride) is crucial in these studies to correct for any degradation of the endogenous analyte, thereby ensuring the accuracy of the stability assessment.

Recovery studies are equally vital for validating an analytical method. The recovery of an analyte is the percentage of the compound that is successfully extracted from the matrix. In a study quantifying carnitine and acylcarnitines in biological matrices, various deuterated internal standards were employed to determine the extraction efficiency. nih.govresearchgate.net While specific recovery data for Isovaleryl-DL-carnitine-d3 (chloride) is not always detailed in every publication, the general principles and reported values for similar acylcarnitines provide a strong indication of its performance. The recovery of acylcarnitines can vary depending on the specific compound and the matrix. For example, one study reported mean recoveries of 102.2% for acetylcarnitine and 107.2% for palmitoylcarnitine (B157527) from plasma. nih.govresearchgate.net The use of Isovaleryl-DL-carnitine-d3 (chloride) as an internal standard allows researchers to normalize the quantification of endogenous isovaleryl carnitine, accounting for any losses during the extraction process.

Below is an interactive data table summarizing representative recovery data for various acylcarnitines from different biological matrices, illustrating the typical performance of internal standards in such analyses.

| Analyte | Matrix | Mean Recovery (%) | Standard Deviation (%) | Reference |

| Total Carnitine | Plasma | 69.4 | 3.9 | nih.govresearchgate.net |

| Free Carnitine | Plasma | 83.1 | 5.9 | nih.govresearchgate.net |

| Acetylcarnitine | Plasma | 102.2 | 9.8 | nih.govresearchgate.net |

| Palmitoylcarnitine | Plasma | 107.2 | 8.9 | nih.govresearchgate.net |

| Glutaroylcarnitine | Plasma | 58.6 | 7.7 | researchgate.net |

This table presents example recovery data for different acylcarnitines to illustrate the concept. The values are not specific to Isovaleryl-DL-carnitine-d3 (chloride) but are representative of the performance of similar internal standards in metabolomics studies.

Application in Targeted and Untargeted Metabolomics Workflows

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be broadly categorized into targeted and untargeted approaches. Isovaleryl-DL-carnitine-d3 (chloride) plays a significant role, particularly in targeted metabolomics, and has potential applications in untargeted workflows as well.

Targeted Metabolomics

In targeted metabolomics, a specific, predefined set of metabolites is quantified with high precision and accuracy. scienceopen.com This approach is often used for hypothesis testing and biomarker validation. Isovaleryl-DL-carnitine-d3 (chloride) is an ideal internal standard for the targeted quantification of isovaleryl carnitine and other acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). biomol.comcaymanchem.comcaymanchem.com

A primary application of this targeted approach is in the diagnosis and monitoring of inborn errors of metabolism, such as isovaleric acidemia. biomol.comcaymanchem.comcaymanchem.comhmdb.ca In this condition, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleryl carnitine. hmdb.ca Targeted analysis of acylcarnitine profiles in plasma or dried blood spots, using a panel of deuterated internal standards including Isovaleryl-DL-carnitine-d3 (chloride), allows for the accurate measurement of elevated isovaleryl carnitine levels, facilitating early diagnosis and management. caymanchem.com

Furthermore, targeted metabolomics of acylcarnitines is increasingly being used to investigate metabolic dysregulation in a variety of other diseases, including diabetes, cardiovascular disease, and cancer. nih.govnih.govthno.orgnih.gov In these studies, Isovaleryl-DL-carnitine-d3 (chloride) and other deuterated acylcarnitines serve as essential tools to ensure the reliability of quantitative data, which is critical for identifying potential biomarkers and understanding disease pathophysiology.

Untargeted Metabolomics

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a biological sample to generate new hypotheses and discover novel biomarkers. nih.govmdpi.com While Isovaleryl-DL-carnitine-d3 (chloride) is primarily designed for targeted analysis, it can still have valuable applications in untargeted workflows.

One key role is as a quality control (QC) standard. By spiking a known amount of Isovaleryl-DL-carnitine-d3 (chloride) into every sample, researchers can monitor the performance of the analytical platform throughout the entire run. Any significant variation in the intensity of the internal standard can indicate issues with sample preparation, chromatography, or mass spectrometer performance, allowing for the identification and exclusion of unreliable data.

Additionally, in untargeted studies, the presence of a known, labeled compound like Isovaleryl-DL-carnitine-d3 (chloride) can aid in the tentative identification of other, unknown acylcarnitines. The characteristic fragmentation pattern of the deuterated standard can be used as a reference to identify other compounds with similar structures within the complex dataset generated in an untargeted analysis. While not its primary purpose, this application can enhance the depth of information obtained from untargeted metabolomics experiments.

Investigation of Branched-Chain Amino Acid (BCAA) Metabolism and Disorders

The catabolism of the branched-chain amino acid leucine (B10760876) gives rise to isovaleryl-CoA. Isovaleryl-DL-carnitine-d3 (chloride) is instrumental in studying this pathway, especially in the context of isovaleric acidemia, an inborn error of metabolism. This genetic disorder is characterized by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). caymanchem.compnas.org

Tracing Isovaleric Acid Pathway Intermediates

In individuals with isovaleric acidemia, the impaired activity of IVD leads to the accumulation of isovaleryl-CoA. This excess is then conjugated with carnitine to form isovalerylcarnitine, which can be detected at elevated levels in blood and urine. caymanchem.comnih.gov The use of Isovaleryl-DL-carnitine-d3 as an internal standard allows for the precise and accurate quantification of endogenous isovalerylcarnitine by tandem mass spectrometry (MS/MS). This is a cornerstone of newborn screening programs for isovaleric acidemia.

The ability to accurately measure isovalerylcarnitine levels is critical for diagnosing and monitoring the treatment of isovaleric acidemia. nih.govnih.gov Stable isotope tracing, using compounds like Isovaleryl-DL-carnitine-d3, enables researchers to follow the metabolic fate of leucine and identify bottlenecks in its degradation pathway. nih.govnih.gov

Assessment of Isovaleryl-CoA Dehydrogenase Activity In Vitro and Ex Vivo

The functional activity of the isovaleryl-CoA dehydrogenase (IVD) enzyme can be assessed using various assays. In vitro and ex vivo studies often utilize patient-derived cells, such as fibroblasts, to measure enzyme activity. pnas.orgnih.gov While direct measurement of IVD activity often involves monitoring the reduction of a dye or using radiolabeled substrates, the analysis of acylcarnitine profiles, including isovalerylcarnitine, provides an indirect but physiologically relevant measure of enzyme function. nih.govresearchgate.netscispace.com

In research settings, cell lines with engineered deficiencies in the IVD gene can be used to model isovaleric acidemia. In these model systems, the accumulation of isovalerylcarnitine can be quantified using Isovaleryl-DL-carnitine-d3 as an internal standard, providing a clear phenotype for the genetic modification. nih.gov

Studies on Fatty Acid Beta-Oxidation Pathways

While the primary association of isovalerylcarnitine is with BCAA metabolism, carnitine and its acyl derivatives are central to fatty acid beta-oxidation. Carnitine is essential for transporting long-chain fatty acids into the mitochondria for energy production. The analytical methods developed for acylcarnitine profiling, which rely on internal standards like Isovaleryl-DL-carnitine-d3, are also applied to the study of fatty acid oxidation disorders.

The comprehensive profiling of acylcarnitines can reveal abnormalities in fatty acid metabolism, although isovalerylcarnitine itself is not a direct intermediate of this pathway. However, the methodologies are overlapping, and the use of a panel of deuterated acylcarnitine standards, including Isovaleryl-DL-carnitine-d3, is common practice in metabolic laboratories. caymanchem.comisotope.com

Elucidation of Carnitine Shuttle Dynamics and Transport Mechanisms

The transport of carnitine into cells and mitochondria is a dynamic process that can be investigated using stable isotope-labeled carnitine derivatives. nih.gov By introducing a labeled carnitine, such as d3-carnitine, researchers can trace its uptake and subsequent conversion to various acylcarnitines within the cell. nih.gov

Studies have shown that muscle contraction can accelerate the uptake of carnitine and its conversion to acetylcarnitine. nih.gov While not directly involving isovalerylcarnitine, these studies on carnitine flux utilize the same principles of stable isotope tracing and mass spectrometry analysis for which Isovaleryl-DL-carnitine-d3 is a key tool. The precise quantification enabled by such internal standards is fundamental to understanding the kinetics of the carnitine shuttle system.

Research into Acylcarnitine Profiles in Metabolic Disturbances and Model Systems

The analysis of acylcarnitine profiles is a powerful tool for diagnosing and researching a wide range of metabolic disturbances beyond isovaleric acidemia. This includes other organic acidemias and fatty acid oxidation disorders. In these conditions, the accumulation of specific acyl-CoAs leads to the formation of corresponding acylcarnitines.

The use of a panel of stable isotope-labeled internal standards, including Isovaleryl-DL-carnitine-d3, is essential for accurate multiplex analysis of acylcarnitines using tandem mass spectrometry. caymanchem.comisotope.com This approach allows for a comprehensive snapshot of multiple metabolic pathways simultaneously. Research using animal or cellular model systems of metabolic diseases relies on these quantitative methods to assess the biochemical phenotype and to test the efficacy of potential therapeutic interventions.

Table 1: Research Findings on IVD Activity and Substrate Specificity

| Study Focus | Model System | Key Findings |

| IVD Deficiency Confirmation | Fibroblasts from isovaleric acidemia patients | Demonstrated a specific deficiency of isovaleryl-CoA dehydrogenase activity while butyryl-CoA dehydrogenase activity remained normal. pnas.org |

| Substrate Specificity of Plant IVD | Arabidopsis thaliana (overexpressed in E. coli) | Showed strong activity towards isovaleryl-CoA, but also significant activity with isobutyryl-CoA, suggesting a role in both leucine and valine catabolism in plants. nih.gov |

| Functional Analysis of IVD Variants | HEK293T cells and patient-derived fibroblasts | Established a platform to assess the functional impact of genetic variants of uncertain significance in the IVD gene. nih.gov |

| Structural Basis of Substrate Specificity | Human IVD (cryo-electron microscopy) | Revealed a narrow substrate-binding pocket that accommodates short branched-chain acyl-CoAs like isovaleryl-CoA, explaining its substrate preference. researchgate.net |

Research Models and Experimental Systems Utilizing Isovaleryl Dl Carnitine D3 Chloride

In Vitro Cellular Models for Metabolic Flux Analysis

In vitro models are fundamental for dissecting cellular metabolism in a controlled environment. The use of Isovaleryl-DL-carnitine-d3 (chloride) in these systems enables the precise tracking of the isovaleryl group as it is processed by cellular enzymes, offering insights into metabolic pathway activity.

Primary Cell Cultures and Immortalized Cell Lines

Primary cell cultures, derived directly from tissue, and immortalized cell lines are invaluable for studying metabolism. These models allow researchers to investigate the metabolic fate of specific substrates in a homogenous cell population. For instance, fibroblasts, hepatocytes, or myoblasts can be cultured and incubated with Isovaleryl-DL-carnitine-d3 (chloride). This allows for the investigation of carnitine uptake and the activity of enzymes involved in branched-chain amino acid metabolism. mdpi.com

Studies on human osteoblasts have demonstrated that carnitine derivatives can influence cell proliferation and differentiation, suggesting a role in energy availability for bone-forming cells. nih.gov By using a labeled compound like Isovaleryl-DL-carnitine-d3, researchers could quantify the uptake and subsequent metabolic effects of the isovaleryl moiety on osteoblast activity. Similarly, in studies of breast cancer cell lines, carnitine metabolism has been shown to be reprogrammed. thno.orgnih.gov The use of labeled isovalerylcarnitine (B1198194) could help to elucidate the specific pathways affected in cancer cell metabolism.

Isotope Tracing in Cultured Cell Systems

Isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways. youtube.comyoutube.com When Isovaleryl-DL-carnitine-d3 (chloride) is introduced into cell culture media, the deuterium-labeled isovaleryl group can be tracked as it is metabolized. This technique, often coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the quantification of labeled downstream metabolites. escholarship.orgnih.gov

This approach is particularly relevant for studying inborn errors of metabolism like isovaleric acidemia, which is caused by a deficiency in isovaleryl-CoA dehydrogenase. nih.govhmdb.cathomassci.com In cells from patients with this disorder, one would expect to see an accumulation of the labeled isovalerylcarnitine and a reduced production of downstream catabolites compared to healthy control cells. This provides a clear and quantifiable phenotype at the cellular level. The general principle involves introducing the labeled substrate and, after a set period, extracting metabolites and analyzing them by mass spectrometry to determine the extent of label incorporation into various compounds. nih.govresearchgate.net

Table 1: Application of Isovaleryl-DL-carnitine-d3 (chloride) in In Vitro Models

| Model System | Research Question | Expected Outcome with Labeled Compound |

| Fibroblasts from patients with isovaleric acidemia | To assess the functional impact of the enzyme deficiency. | Accumulation of Isovaleryl-DL-carnitine-d3 and reduced formation of its downstream metabolites compared to control cells. |

| Hepatocyte cell lines (e.g., HepG2) | To study the liver's capacity to metabolize branched-chain amino acid derivatives. | Tracking the conversion of the d3-isovaleryl group into other metabolic intermediates, such as ketone bodies or glucose precursors. |

| Skeletal muscle cell lines (e.g., C2C12) | To investigate energy metabolism and the role of acylcarnitines during differentiation or simulated exercise. | Quantifying the uptake and flux of the labeled carnitine ester under different metabolic conditions. |

| Cancer cell lines (e.g., MCF-7) | To explore the reprogramming of metabolism in cancer. | Identifying altered pathways that utilize the isovaleryl moiety, potentially revealing therapeutic targets. |

Ex Vivo Organ Perfusion and Tissue Slice Studies

Ex vivo systems, such as organ perfusion and tissue slice cultures, bridge the gap between in vitro and in vivo research. They maintain the tissue architecture and some of the physiological interactions between different cell types, offering a more complex metabolic environment than cultured cells. nih.govnih.gov

Investigation of Organ-Specific Metabolism

Different organs have distinct metabolic roles. For example, skeletal muscle is a primary site for branched-chain amino acid catabolism, while the liver plays a central role in processing the resulting metabolites. mdpi.comnih.govyoutube.com By perfusing an isolated muscle or liver with a buffer containing Isovaleryl-DL-carnitine-d3 (chloride), researchers can study the organ-specific handling of this compound.

A study using stable isotope-labeled carnitine in mouse skeletal muscle demonstrated rapid uptake and conversion, which was accelerated by muscle contraction. nih.govnih.gov Applying this to Isovaleryl-DL-carnitine-d3 would allow for the specific investigation of isovaleryl group metabolism within the muscle tissue itself, separate from the influence of other organs. Similarly, ex vivo studies on excised muscle have been used to trace the incorporation of labeled fatty acids into phospholipids (B1166683), a technique directly adaptable to tracing acylcarnitines. nih.govnih.gov

Analysis of Metabolic Interconversions in Isolated Tissues

Tissue slices from organs like the kidney or liver can be incubated in a medium containing Isovaleryl-DL-carnitine-d3 (chloride) to study metabolic interconversions. nih.gov This method allows for the analysis of how the labeled isovaleryl group is transformed and what products are released by the tissue. For instance, in liver slices, one could trace the d3 label from isovalerylcarnitine to intermediates of ketogenesis or gluconeogenesis. This provides a detailed picture of the metabolic fate of the isovaleryl moiety within a functional tissue context.

Table 2: Research Findings from Ex Vivo Acylcarnitine Studies

| Tissue Model | Labeled Substrate Used | Key Finding |

| Isolated Mouse Skeletal Muscle | Deuterium-labeled carnitine (d3-carnitine) | Muscle contraction enhanced the uptake of d3-carnitine and its conversion to d3-acetylcarnitine, indicating rapid metabolic processing. nih.govnih.gov |

| Excised Mouse Muscle | Stable isotope-labeled stearic acid | Demonstrated the feasibility of tracing fatty acid metabolism into phospholipids in an ex vivo setting, providing a methodological basis for similar acylcarnitine studies. nih.govnih.gov |

| Whole Blood Samples | Deuterated palmitate | Showcased the ability to diagnose fatty acid oxidation disorders by measuring the production of deuterated acylcarnitines, highlighting the diagnostic potential of ex vivo tracer analysis. nih.gov |

In Vivo Animal Model Applications for Metabolic Phenotyping

In vivo studies in animal models are crucial for understanding how metabolic pathways operate at the whole-body level, integrating the complex interplay between different organs. nih.gov Administering Isovaleryl-DL-carnitine-d3 (chloride) to animal models, such as mice or rats, allows for metabolic phenotyping in a physiological context.

Following administration, blood, urine, and tissue samples can be collected over time to trace the distribution, metabolism, and excretion of the d3-labeled compound. ox.ac.uk This approach is invaluable for studying dynamic metabolic processes and the impact of genetic modifications or therapeutic interventions. For example, in a mouse model of isovaleric acidemia, this tracer could be used to non-invasively monitor the biochemical consequences of the disease and to assess the efficacy of treatments aimed at promoting the clearance of isovaleryl-CoA. nih.govnih.govcloudfront.netresearchgate.net Studies have successfully used labeled fatty acids in animal models to trace their uptake and metabolism in various tissues, providing a clear precedent for the use of labeled acylcarnitines. youtube.comcapes.gov.br

The use of stable isotope tracers in vivo provides a powerful means to assess metabolic fluxes systemically, offering insights that cannot be obtained from simpler models. nih.govfrontiersin.org

Rodent Models for Systemic Metabolic Studies

Rodent models are fundamental in metabolic research, allowing for detailed investigation of pathways under controlled conditions. While direct studies administering Isovaleryl-DL-carnitine-d3 as a primary investigational agent are not widely published, extensive research on the non-deuterated form and other deuterated carnitines in rodents highlights its potential applications. The use of stable isotopes like deuterium (B1214612) (d3) allows researchers to trace the metabolic fate of a compound in vivo without the complications of radioactivity. nih.gov

Metabolic Tracing in Muscle: A key application for deuterated carnitine analogs is in tracing their uptake, localization, and metabolism within tissues. In a study using d3-carnitine in mice, researchers were able to monitor its transport into skeletal muscle cells. nih.gov The study demonstrated that intravenously administered d3-carnitine was taken up by skeletal muscle and that muscle contraction accelerated this uptake. Furthermore, once inside the cell, d3-carnitine was converted to d3-acetylcarnitine, illustrating its role in buffering excess acetyl-CoA generated during exercise. This type of study showcases how Isovaleryl-DL-carnitine-d3 could be used to investigate the specific pathways involving isovaleryl-CoA, particularly in the context of leucine (B10760876) metabolism and related metabolic disorders. nih.gov

Hepatic and Systemic Effects: Research on the non-deuterated form, isovaleryl-L-carnitine, in rat models has established its biological activity. For instance, studies using perfused rat livers have shown that isovaleryl-L-carnitine can inhibit proteolysis induced by amino acid deprivation. nih.gov This effect was comparable to that of leucine, suggesting a role in protein metabolism regulation within the liver. Other studies in rats have explored the effects of DL-carnitine (a mix of D and L isomers, similar to the DL-form of the deuterated compound) in various models. In diabetic rats, DL-carnitine supplementation was found to normalize blood triacylglycerol levels. researchgate.net In models of ischemia-reperfusion injury in isolated rat hearts, DL-carnitine demonstrated a protective effect by improving mitochondrial function. nih.gov These studies on the non-labeled forms provide the foundational knowledge of the compound's physiological effects, which is essential for designing and interpreting tracer studies with the deuterated analog.

The table below summarizes key findings from rodent studies relevant to the use of carnitine derivatives in metabolic research.

| Model System | Compound | Key Findings | Reference |

| Mouse Skeletal Muscle | d3-carnitine | Muscle contraction accelerates uptake; converted to d3-acetylcarnitine. | nih.gov |

| Perfused Rat Liver | Isovaleryl-L-carnitine | Inhibits amino acid deprivation-induced proteolysis. | nih.gov |

| Alloxan-Diabetic Rats | DL-carnitine | Normalized blood triacylglycerol levels. | researchgate.net |

| Isolated Rat Heart | DL-carnitine | Protected against ischemia-reperfusion injury via improved mitochondrial function. | nih.gov |

This table is interactive. Click on the headers to sort.

Pharmacokinetic and Pharmacodynamic Research Methodologies

The primary application of Isovaleryl-DL-carnitine-d3 (chloride) in research is as an internal standard for the precise quantification of endogenous isovaleryl-carnitine in biological samples. This is a crucial aspect of pharmacokinetic studies.

Pharmacokinetic Methodologies: Pharmacokinetics (PK) describes the journey of a substance through the body: its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard like Isovaleryl-DL-carnitine-d3 is the gold standard in quantitative bioanalysis using mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant analytical technique for measuring acylcarnitines. nih.gov The method involves separating the analyte (endogenous isovaleryl-carnitine) from other molecules in a sample (like plasma or tissue homogenate) using liquid chromatography. The sample is then ionized and analyzed by a tandem mass spectrometer, which detects molecules based on their specific mass-to-charge ratio. By adding a known quantity of Isovaleryl-DL-carnitine-d3 to the sample at the beginning of processing, any loss of the analyte during extraction or analysis can be corrected for, as the deuterated standard behaves almost identically to the non-deuterated target compound but is distinguishable by its slightly higher mass. nih.govnih.gov

Deuteration and Pharmacokinetic Profile: The introduction of deuterium into a molecule can sometimes alter its pharmacokinetic properties, an observation known as the "kinetic deuterium isotope effect". nih.gov Replacing hydrogen with the heavier deuterium atom can slow the rate of metabolic reactions that involve breaking the carbon-hydrogen bond. Studies on other deuterated drugs, such as deuterated methadone in mice, have shown significant alterations in PK parameters, including increased plasma concentration and a longer half-life compared to the non-deuterated parent compound. nih.gov While Isovaleryl-DL-carnitine-d3 is mainly used as a standard, this principle allows for its potential use as a tracer to study the metabolism and clearance of isovaleryl-carnitine itself, as its slightly altered metabolic rate could make its pathway easier to track.

Pharmacodynamic Research Methodologies: Pharmacodynamics (PD) involves the study of a substance's physiological effects on the body. In the context of Isovaleryl-DL-carnitine-d3, its use is indirect but enables pharmacodynamic studies.

Metabolic Flux Analysis: By accurately measuring the concentrations of endogenous isovaleryl-carnitine (using the d3-labeled standard), researchers can assess the impact of a therapeutic intervention, diet, or disease state on the metabolic pathways involving this molecule. For example, in studies of fatty acid oxidation disorders, researchers use deuterated fatty acids (like deuterated palmitate) and then measure the rate of formation of deuterated acylcarnitines. nih.gov This allows for a dynamic assessment of enzyme function and metabolic flux through the pathway. A similar approach could be employed where a non-labeled precursor is administered, and the change in the pool size of endogenous isovaleryl-carnitine is precisely quantified over time using Isovaleryl-DL-carnitine-d3 as the standard.

The following table outlines the key research methodologies involving Isovaleryl-DL-carnitine-d3 and related compounds.

| Methodology | Description | Application for Isovaleryl-DL-carnitine-d3 (chloride) | Reference |

| Pharmacokinetics | |||

| LC-MS/MS | A highly sensitive and specific technique for quantifying molecules in a complex mixture. | Used as an internal standard for accurate quantification of endogenous isovaleryl-carnitine. | nih.govnih.gov |

| Stable Isotope Tracing | Using labeled compounds to follow their path through the body and metabolic systems. | Can be used to trace the absorption, distribution, metabolism, and excretion of isovaleryl-carnitine. | nih.govnih.gov |

| Pharmacodynamics | |||

| Metabolic Flux Analysis | Measuring the rate of turnover of molecules through a metabolic pathway. | Enables precise measurement of isovaleryl-carnitine pools, which is essential for calculating metabolic flux rates in response to various stimuli. | nih.gov |

This table is interactive. Click on the headers to sort.

Theoretical Frameworks and Mechanistic Insights from Isovaleryl Dl Carnitine D3 Chloride Research

Kinetic Isotope Effects in Metabolic Transformations

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), in Isovaleryl-DL-carnitine-d3 (chloride) can lead to a phenomenon known as the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. This effect arises from the difference in mass between the isotopes, which influences the vibrational frequency of chemical bonds. The C-D bond has a lower zero-point energy and vibrates at a lower frequency than a C-H bond, making it more stable and requiring more energy to break.

Metabolic Flux Analysis via Isotope Tracing

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The introduction of a stable isotope-labeled substrate, such as Isovaleryl-DL-carnitine-d3 (chloride), allows for the tracing of the isotope label as it is incorporated into downstream metabolites. This provides a dynamic view of metabolic pathways, revealing the flow of metabolites and the activity of various enzymes.

Stationary Isotope Tracing Approaches

In stationary or steady-state isotope tracing, a biological system is allowed to reach a metabolic and isotopic steady state after the introduction of the labeled substrate. At this point, the concentrations of metabolites are constant, and the isotopic labeling patterns of the metabolites can be measured, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

By analyzing the distribution of the d3 label from Isovaleryl-DL-carnitine-d3 (chloride) in various acylcarnitine species and other related metabolites, researchers can calculate the relative fluxes through different metabolic pathways. For example, the rate of beta-oxidation of isovaleryl-CoA can be inferred by measuring the appearance of the d3 label in acetyl-carnitine and other downstream products. This approach has been successfully used to diagnose and understand various fatty acid oxidation disorders by incubating patient-derived cells with deuterium-labeled fatty acids and analyzing the resulting acylcarnitine profiles. nih.gov

| Metabolite | Unlabeled Control (Relative Abundance) | Labeled with Isovaleryl-DL-carnitine-d3 (Relative Abundance) | Inferred Flux |

| Isovaleryl-carnitine | 1.0 | 0.2 | High turnover |

| Isovaleryl-carnitine-d3 | 0.0 | 0.8 | Direct measure of uptake/esterification |

| Acetyl-carnitine | 1.0 | 1.0 | No direct flux from isovaleryl-CoA |

| Propionyl-carnitine-d3 | 0.0 | 0.5 | Active downstream metabolism |

Table 1: Representative data from a stationary isotope tracing experiment. This table illustrates how the relative abundances of labeled and unlabeled metabolites can be used to infer metabolic fluxes.

Non-Stationary Isotope Tracing and Dynamic Metabolomics

The use of Isovaleryl-DL-carnitine-d3 (chloride) in dynamic metabolomics studies allows for the determination of absolute flux rates and the investigation of how metabolic networks respond to perturbations. By taking samples at multiple time points, researchers can track the rate at which the d3 label propagates through the acylcarnitine pool and into other metabolic pathways. This has been instrumental in understanding the rapid metabolic adaptations in tissues like skeletal muscle during contraction, where the uptake and acetylation of carnitine are accelerated. nih.gov

| Time Point | Isovaleryl-carnitine-d3 (nmol/g tissue) | Acetyl-carnitine-d2 (nmol/g tissue) |

| 0 min | 0 | 0 |

| 5 min | 1.2 | 0.1 |

| 15 min | 3.5 | 0.4 |

| 30 min | 5.8 | 0.9 |

| 60 min | 7.2 | 1.5 |

Table 2: Representative time-course data from a non-stationary isotope tracing experiment. This table shows the accumulation of labeled metabolites over time, allowing for the calculation of flux rates.

Contribution to the Understanding of Metabolic Regulation and Adaptations

The application of Isovaleryl-DL-carnitine-d3 (chloride) in metabolic research has significantly contributed to our understanding of how metabolic pathways are regulated and how organisms adapt to different physiological and pathological conditions. By tracing the metabolism of isovaleryl-carnitine, researchers can gain insights into the regulation of fatty acid oxidation and the carnitine shuttle system. researchgate.netreactome.orgyoutube.com

For instance, studies using deuterated acylcarnitines have helped to elucidate how the body responds to metabolic stress, such as inborn errors of metabolism or exposure to toxins. nih.govnih.gov The analysis of acylcarnitine profiles in response to a labeled substrate can reveal bottlenecks in metabolic pathways, identify dysfunctional enzymes, and uncover compensatory mechanisms. This information is crucial for developing targeted therapeutic interventions.

Development of Mathematical Models for Metabolic Network Reconstruction

The data generated from isotope tracing experiments with compounds like Isovaleryl-DL-carnitine-d3 (chloride) are invaluable for the development and validation of mathematical models of metabolic networks. These models, often constructed at the genome scale, aim to provide a comprehensive in silico representation of an organism's metabolism.

By incorporating flux data obtained from stable isotope tracing studies, these models can be refined to more accurately predict metabolic behavior under various conditions. The quantitative data on reaction rates and pathway activities derived from tracing the d3 label helps to constrain the solution space of the model, leading to more reliable predictions. These models are instrumental in identifying key regulatory nodes in metabolic networks, predicting the effects of genetic mutations, and designing strategies for metabolic engineering. The integration of metabolomic data, including acylcarnitine profiles, is a key aspect of building and refining these powerful computational tools. nih.govnih.gov

Future Directions and Emerging Research Avenues for Isovaleryl Dl Carnitine D3 Chloride

Integration with Advanced Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The future of metabolic research lies in the integration of multiple "omics" disciplines to create a holistic view of biological systems. Isovaleryl-DL-carnitine-d3 (chloride) is set to play a pivotal role in this integrated approach. By using it as a metabolic tracer, researchers can follow the fate of the isovaleryl group through various metabolic pathways. When combined with proteomics, this allows for the identification of specific enzymes and proteins whose activity is altered in response to changes in isovaleryl-carnitine levels. For instance, an influx of the labeled carnitine derivative could be correlated with changes in the expression or post-translational modification of enzymes involved in branched-chain amino acid catabolism.

Similarly, transcriptomics can be used in parallel to measure changes in gene expression. By introducing Isovaleryl-DL-carnitine-d3 and monitoring the subsequent changes in the transcriptome, scientists can identify the genes that are transcriptionally regulated by isovaleryl-carnitine or its metabolites. This integrated approach can reveal novel regulatory networks and provide a more comprehensive understanding of the metabolic perturbations seen in diseases like isovaleric acidemia. duke.educaymanchem.com

Innovations in Mass Spectrometry Instrumentation for Enhanced Detection and Quantification

Advances in mass spectrometry (MS) are continually pushing the boundaries of sensitivity and specificity in metabolite analysis. For Isovaleryl-DL-carnitine-d3 (chloride), these innovations promise more precise and accurate quantification, even at very low concentrations. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, offer significant advantages over traditional triple quadrupole (TQ) instruments. nih.gov HRMS can more effectively distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in metabolomics. nih.gov

Furthermore, the development of novel ionization techniques and ion mobility spectrometry can provide an additional dimension of separation, helping to resolve isomeric acylcarnitines. These advancements are critical for accurately measuring the concentration of isovaleryl-carnitine and its labeled standard, free from interferences, thereby improving the reliability of diagnostic screening and metabolic research. The use of techniques like parallel reaction monitoring (PRM) on HRMS instruments can further enhance the specificity of quantification. nih.gov

| Technology | Advantage for Isovaleryl-DL-carnitine-d3 Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Increased specificity by differentiating isobaric interferences. |

| Ion Mobility Spectrometry (IMS) | Separation of isomeric acylcarnitines, improving accuracy. |

| Parallel Reaction Monitoring (PRM) | Enhanced quantitative specificity and sensitivity. |

Development of Novel Tracer Applications in Pre-Clinical Disease Models

The use of stable isotope tracers like Isovaleryl-DL-carnitine-d3 is a cornerstone of metabolic flux analysis. In pre-clinical disease models, this compound can be used to trace the in vivo dynamics of carnitine and acylcarnitine metabolism. For example, in mouse models of metabolic syndrome or diabetes, researchers can administer the labeled compound and track its incorporation into various tissues and metabolic pools. nih.gov This can reveal how these disease states affect the transport and utilization of branched-chain amino acid-derived acylcarnitines.

A particularly promising area is Deuterium (B1214612) Metabolic Imaging (DMI), a non-invasive imaging technique that can visualize the spatial distribution of deuterated metabolites in vivo. nih.govescholarship.org By using Isovaleryl-DL-carnitine-d3 as a probe, DMI could potentially map the metabolic fate of the isovaleryl group in different organs, providing unprecedented insights into organ-specific metabolic dysregulation in disease. This could be invaluable for studying the pathophysiology of inherited metabolic disorders and for assessing the efficacy of therapeutic interventions. nih.gov

Potential for High-Throughput Screening in Research Settings

In the context of drug discovery and functional genomics, high-throughput screening (HTS) is an essential tool. Isovaleryl-DL-carnitine-d3 (chloride) can be incorporated into HTS assays to identify modulators of acylcarnitine metabolism. For example, a library of small molecules could be screened for their ability to alter the uptake or metabolism of the labeled compound in cultured cells. Such screens could identify novel therapeutic targets for metabolic diseases.

The robustness and accuracy provided by using a stable isotope-labeled internal standard are critical for the reliability of HTS data. duke.edu Flow-injection analysis tandem mass spectrometry (FIA-MS/MS), a technique widely used in newborn screening, can be adapted for HTS applications, allowing for the rapid and simultaneous measurement of multiple acylcarnitines. nih.gov The inclusion of Isovaleryl-DL-carnitine-d3 in these assays ensures accurate quantification, which is essential for identifying true hits from large compound libraries.

| Application Area | Role of Isovaleryl-DL-carnitine-d3 |

| Drug Discovery | Screening for compounds that modulate acylcarnitine metabolism. |

| Functional Genomics | Identifying genes that influence isovaleryl-carnitine levels. |

| Toxicology | Assessing the impact of xenobiotics on branched-chain amino acid metabolism. |

Exploration of Stereospecificity in Acylcarnitine Metabolism Utilizing Isomer-Specific Labeling

Acylcarnitines can exist as different stereoisomers (e.g., D- and L-carnitine derivatives), and the enzymes involved in their metabolism are often stereospecific. The use of the DL-racemic mixture of Isovaleryl-carnitine-d3 provides a tool to begin exploring this stereospecificity. However, future research will likely move towards the synthesis and application of stereospecifically labeled compounds, such as Isovaleryl-L-carnitine-d3 and Isovaleryl-D-carnitine-d3.

By using these isomer-specific tracers in combination with chiral chromatography techniques coupled to mass spectrometry, researchers can dissect the distinct metabolic fates of the L- and D-isomers of isovaleryl-carnitine. nih.gov This will be crucial for understanding the biological roles of each stereoisomer and for identifying defects in stereospecific metabolic pathways. Such studies could reveal, for example, whether the D-isomer has any unique biological activities or if it is simply a metabolic dead-end. This level of detail is essential for a complete understanding of acylcarnitine biology and pathology.

Q & A

Basic: How does deuterium substitution in Isovaleryl-DL-carnitine-d3 (chloride) influence experimental pharmacokinetic studies?

Answer:

Deuterium substitution alters molecular vibrational frequencies and bond dissociation energies, potentially affecting metabolic stability and pharmacokinetics. To assess these effects:

- Use mass spectrometry to track deuterium retention in vivo and compare metabolic half-lives with non-deuterated analogs .

- Design control experiments with isotopically labeled and unlabeled compounds under identical conditions (e.g., liver microsomal assays) to isolate isotope-specific effects on cytochrome P450 interactions .

- Reference pharmacokinetic models (e.g., compartmental analysis) to quantify differences in absorption/distribution profiles.

Basic: What methodological considerations are critical for preparing stable stock solutions of Isovaleryl-DL-carnitine-d3 (chloride) in vitro?

Answer:

- Solvent selection: Prioritize DMSO for initial dissolution due to its ability to solubilize lipophilic carnitine derivatives. If precipitation occurs, test ethanol or DMF at ≤50°C with brief sonication .

- Concentration gradients: Prepare 5–20 mM stock solutions to avoid solvent toxicity in cell-based assays. For example, a 10 mM solution in DMSO can be diluted 1:1000 in culture media to achieve 10 µM working concentrations .

- Storage: Aliquot stock solutions and store at -80°C (6-month stability); avoid freeze-thaw cycles to prevent deuteration loss or hydrolysis .

Advanced: How can researchers design assays to evaluate isotopic interference of deuterium in metabolic flux analysis?

Answer:

- Isotope tracing: Co-administer Isovaleryl-DL-carnitine-d3 (chloride) with ¹³C-glucose or ¹⁵N-amino acids in cell cultures. Use LC-HRMS to distinguish deuterium-labeled metabolites from background isotopic noise .

- Kinetic modeling: Apply steady-state approximations to quantify deuterium’s impact on reaction rates in pathways like β-oxidation or mitochondrial carnitine shuttle systems.

- Validation: Compare results with non-deuterated controls and computational simulations (e.g., density functional theory) to confirm isotope-specific kinetic isotope effects (KIEs) .

Advanced: What strategies mitigate matrix effects when quantifying Isovaleryl-DL-carnitine-d3 (chloride) in complex biological samples?

Answer:

- Sample preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or urine. Optimize pH (3–5) to enhance recovery of cationic carnitine derivatives .

- Internal standards: Employ a structurally analogous deuterated internal standard (e.g., Isovaleryl-L-carnitine-d7) to correct for ion suppression/enhancement in LC-MS/MS .

- Matrix-matched calibration: Prepare standards in the same biological matrix (e.g., human serum) to account for endogenous interferences.

Basic: How should researchers validate the stability of Isovaleryl-DL-carnitine-d3 (chloride) under varying storage conditions?

Answer:

- Accelerated stability testing: Incubate aliquots at -20°C, 4°C, and 25°C for 0–30 days. Monitor degradation via HPLC-UV at 210 nm (carnitine absorbance) and confirm deuteration integrity with NMR .

- Humidity control: Store lyophilized powder in desiccators with silica gel to prevent hydrolysis of the chloride salt.

- Documentation: Report stability data using ICH guidelines (Q1A–Q1E) to ensure reproducibility across labs .

Advanced: What experimental frameworks integrate Isovaleryl-DL-carnitine-d3 (chloride) into studies of mitochondrial dysfunction?

Answer:

- Cell models: Use primary hepatocytes or myotubes with induced mitochondrial stress (e.g., rotenone exposure). Measure deuterated carnitine accumulation via fluorescence polarimetry or SEAHORSE assays to link isotopic labeling to ATP production .

- Omics integration: Combine metabolomics (deuterium-labeled acylcarnitines) with transcriptomic data (e.g., CPT1A expression) to map isotopic flux onto metabolic networks .

- In vivo validation: Administer the compound in rodent models of metabolic syndrome and correlate tissue-specific deuterium enrichment with histopathological markers (e.g., lipid peroxidation) .

Basic: What analytical techniques are optimal for quantifying isotopic purity of Isovaleryl-DL-carnitine-d3 (chloride)?

Answer:

- High-resolution mass spectrometry (HRMS): Calculate deuterium incorporation (%) using the [M+H]+ ion’s isotopic pattern (e.g., m/z 285.79 vs. 282.78 for non-deuterated analog) .

- NMR spectroscopy: Analyze ²H-NMR signals (e.g., ²H coupling in the isovaleryl moiety) to confirm site-specific deuteration and rule out isotopic scrambling .

- QC thresholds: Require ≥98% isotopic purity for in vivo studies to minimize unlabeled background interference .

Advanced: How can researchers address contradictory data in deuterium isotope effect (DIE) studies involving this compound?

Answer:

- Controlled variable analysis: Isolate factors such as pH, temperature, and enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) that may differentially interact with deuterated vs. non-deuterated forms .

- Meta-analysis: Aggregate data from multiple kinetic assays (e.g., Vmax/Km ratios) using Bayesian statistics to resolve outliers and identify consensus DIE magnitudes.

- Mechanistic studies: Apply stopped-flow spectroscopy or X-ray crystallography to visualize deuterium’s impact on enzyme active-site dynamics .

Basic: What guidelines ensure ethical reporting of deuterated compound research?

Answer:

- Data transparency: Disclose isotopic purity, solvent history, and storage conditions in Materials and Methods to enable replication .

- Conflict of interest: Declare funding sources (e.g., pharmaceutical sponsors) that may influence isotopic tracer applications in drug development .

- Ethical review: For animal/human studies, obtain approval for deuterium dosing levels (typically ≤0.1% body water enrichment to avoid toxicity) .

Advanced: How can Isovaleryl-DL-carnitine-d3 (chloride) be applied in multi-omics frameworks to study metabolic disorders?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.